Bucladesine sodium salt, also known as dibutyryl cyclic adenosine monophosphate sodium salt, is a synthetic derivative of cyclic adenosine monophosphate (cAMP). Its chemical formula is CHNOP, and it has a CAS Registry Number of 16980-89-5. This compound acts as a cell-permeable analog of cAMP, which is crucial in various biological processes, including signal transduction and regulation of cellular functions. Bucladesine sodium salt is primarily utilized in research settings to study the roles of cyclic nucleotides in cellular signaling pathways and their therapeutic potential in various conditions, including inflammation and wound healing .
Bucladesine sodium salt is synthesized chemically and is commercially available from various suppliers, including TCI Chemicals and Sigma-Aldrich. It is produced under controlled conditions to ensure high purity levels, typically exceeding 95% as determined by high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) .
Bucladesine sodium salt falls under the category of cyclic nucleotides. It is classified as a cyclic nucleotide derivative due to its structural similarity to cAMP, allowing it to mimic its biological effects. This compound is also recognized for its role as an inhibitor of cyclic nucleotide phosphodiesterase, an enzyme that degrades cAMP, thereby enhancing its intracellular levels .
The synthesis of bucladesine sodium salt involves the esterification of cAMP with butanoic acid derivatives. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure the formation of the desired product without significant side reactions. The final product is purified through crystallization or chromatography techniques to achieve the required purity for research applications .
Bucladesine sodium salt undergoes several chemical reactions typical of cyclic nucleotides:
The kinetics of these reactions can be influenced by factors such as temperature, pH, and the presence of other ions or molecules that may stabilize or destabilize the compound .
Bucladesine sodium salt mimics the action of cAMP by activating protein kinase A and other downstream signaling pathways involved in cellular responses:
Research indicates that bucladesine can significantly enhance cellular responses in models related to inflammation and wound healing by modulating intracellular signaling cascades .
Relevant data from studies indicate that maintaining proper storage conditions is crucial for preserving the integrity and efficacy of bucladesine sodium salt during experimental applications .
Bucladesine sodium salt is primarily used in scientific research for:
Bucladesine sodium salt (N⁶,2′-O-dibutyryladenosine-3′,5′-cyclic monophosphate) functions as a cell-permeable cyclic adenosine monophosphate analog by overcoming the key limitation of endogenous cyclic adenosine monophosphate: rapid degradation and poor membrane permeability. The addition of two butyryl groups at the N⁶-position of the adenine ring and the 2′-oxygen of the ribose moiety confers lipophilicity (LogP: 2.42), enabling passive diffusion across phospholipid bilayers [1] [6] [8]. Once intracellular, esterases hydrolyze the butyryl groups, releasing biologically active cyclic adenosine monophosphate that accumulates to supra-physiological concentrations [1].
This liberated cyclic adenosine monophosphate binds with high specificity to the regulatory subunits of protein kinase A, inducing a conformational change that dissociates the catalytic subunits. The activated catalytic subunits then phosphorylate serine/threonine residues on downstream effector proteins. Kinetics studies reveal that Bucladesine-induced protein kinase A activation occurs within minutes, with peak catalytic activity observed at 15–30 minutes post-treatment [5]. The magnitude of phosphorylation is dose-dependent, as demonstrated in pulmonary fibroblasts where 1 millimolar Bucladesine increased phosphorylated protein kinase A substrates by >80% compared to controls [5].
Table 1: Structural and Functional Properties of Bucladesine Sodium Salt vs. Endogenous Cyclic Adenosine Monophosphate
| Property | Bucladesine Sodium Salt | Endogenous Cyclic Adenosine Monophosphate |
|---|---|---|
| Molecular Weight | 491.4 g/mol | 329.2 g/mol |
| Lipophilicity (LogP) | 2.42 | -1.0 to -0.5 |
| Membrane Permeability | High (passive diffusion) | Low (requires transporters) |
| Metabolic Stability | High (resists phosphodiesterases) | Low (half-life <1 min) |
| Protein Kinase A Half-maximal Effective Concentration | 10–100 µM | 0.1–1 µM |
The spatiotemporal dynamics of protein kinase A activation dictate cellular outcomes. In neuronal precursors, Bucladesine triggers sustained protein kinase A translocation to the nucleus, driving differentiation genes. Conversely, in hepatocytes, transient protein kinase A activity modulates metabolic enzymes without transcriptional effects [1] [4]. This divergence underscores context-dependent signaling determined by cell-type-specific anchoring proteins that localize protein kinase A to distinct subcellular compartments.
Beyond cyclic adenosine monophosphate mimicry, Bucladesine sodium salt directly inhibits cyclic nucleotide phosphodiesterases—enzymes responsible for hydrolyzing cyclic adenosine monophosphate to 5′-adenosine monophosphate. Structural analyses indicate that the dibutyrylated form competitively occupies the catalytic site of phosphodiesterase isoforms 3 and 4 with 50% inhibitory concentration values of 8–15 micromolar [1] [6]. This dual action—delivering cyclic adenosine monophosphate and preventing its degradation—creates a self-potentiating mechanism that prolongs cyclic adenosine monophosphate elevation beyond what either mechanism achieves alone.
The resultant amplification of cyclic adenosine monophosphate signaling exhibits marked synergy with other cyclic adenosine monophosphate-elevating agents:
Table 2: Synergistic Interactions Between Bucladesine and Cyclic Adenosine Monophosphate Modulators
| Co-treatment | Cell Model | Cyclic Adenosine Monophosphate Increase | Functional Outcome |
|---|---|---|---|
| Forskolin (10 µM) | Glioblastoma cells | 12-fold vs. baseline | Astrocytic differentiation |
| Isobutylmethylxanthine (100 µM) | Cardiac myocytes | Sustained >6h elevation | Enhanced calcium handling |
| Isoproterenol (1 µM) | Macrophages | 8-fold vs. Bucladesine alone | Interleukin-10 upregulation |
This synergistic modulation creates bidirectional crosstalk with calcium-dependent pathways. In neurons, Bucladesine-enhanced cyclic adenosine monophosphate potentiates L-type voltage-gated calcium channels, increasing activity-triggered calcium influx by 40–60% [5]. Reciprocally, calcium-calmodulin complexes amplify adenylate cyclase activity, establishing a feed-forward loop that optimizes signal fidelity.
Bucladesine activates not only protein kinase A but also exchange protein directly activated by cyclic adenosine monophosphate—a guanine nucleotide exchange factor that modulates the GTPases Rap1 and Rap2. Cyclic adenosine monophosphate binding induces conformational changes in exchange protein directly activated by cyclic adenosine monophosphate, exposing its catalytic cyclic nucleotide binding domain to facilitate Rap1/Rap2 activation [5] [8]. Exchange protein directly activated by cyclic adenosine monophosphate activation exhibits distinct kinetics: whereas protein kinase A phosphorylation peaks within minutes, Rap1-GTP loading requires 15–30 minutes in endothelial cells treated with Bucladesine [5].
The spatial segregation of these pathways dictates functional outcomes:
Table 3: Protein Kinase A-Independent Effects Mediated by Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate Activation
| Cellular Process | Key Effector | Bucladesine-Induced Change | Functional Impact |
|---|---|---|---|
| Endothelial Barrier Function | Rap1/Vascular endothelial-cadherin | 70% reduction in permeability | Protection against edema |
| Insulin Secretion | Rap2/Granule trafficking | 2.5-fold increase in exocytosis | Enhanced glucose homeostasis |
| Neurite Outgrowth | PI3K/Akt | 3-fold longer processes in PC12 cells | Neuronal differentiation |
| Extracellular Matrix Deposition | TIMP-1 upregulation | 60% inhibition of collagen deposition | Attenuated fibrosis in lung fibroblasts |
Non-canonical interactions include crosstalk with mitogen-activated protein kinase cascades. In hepatic stellate cells, Bucladesine suppresses extracellular signal-regulated kinases 1/2 phosphorylation via exchange protein directly activated by cyclic adenosine monophosphate-Rap1, inhibiting platelet-derived growth factor-driven proliferation [5]. Similarly, exchange protein directly activated by cyclic adenosine monophosphate recruits Src homology 2 domain-containing protein tyrosine phosphatase 2 to dephosphorylate platelet-derived growth factor receptors, demonstrating how cyclic adenosine monophosphate analog signaling fine-tunes growth factor responsiveness.
The nuclear actions of Bucladesine center on cyclic adenosine monophosphate response element-binding protein—a leucine zipper transcription factor phosphorylated at serine-133 by protein kinase A catalytic subunits translocated to the nucleus. Bucladesine treatment (0.5 millimolar) induces rapid cyclic adenosine monophosphate response element-binding protein phosphorylation within 5 minutes in cortical neurons, peaking at 30 minutes [5]. Phosphorylated cyclic adenosine monophosphate response element-binding protein recruits the histone acetyltransferase cyclic adenosine monophosphate response element-binding protein-binding protein/p300, initiating chromatin remodeling through histone H3/H4 acetylation. This opens chromatin structure at promoters containing cyclic adenosine monophosphate response elements, facilitating transcription initiation complex assembly.
Genomic studies identify over 400 Bucladesine-regulated genes:
Table 4: Bucladesine-Modulated Genes Through Cyclic Adenosine Monophosphate Response Element-Binding Protein/Activating Transcription Factor Signaling
| Gene Category | Representative Genes | Fold Change | Biological Function |
|---|---|---|---|
| Transcription Factors | FOS, JUNB, NR4A1 | +5 to +20 | Cell proliferation/differentiation |
| Neurotrophins | Brain-derived neurotrophic factor, NGF | +8, +3 | Neuronal survival and plasticity |
| Inflammatory Regulators | Interleukin-10, TNFα | +4, -6 | Immunomodulation |
| Metabolic Enzymes | PEPCK, G6Pase | -5, -7 | Suppression of gluconeogenesis |
| Chromatin Regulators | CITED1, p300 | +9, +2 | Histone acetylation complex recruitment |
Sustained Bucladesine exposure (24–48 hours) induces epigenetic reprogramming via cyclic adenosine monophosphate response element-binding protein-binding protein-dependent acetylation. In pulmonary fibroblasts, this reduces histone deacetylase 4/5 expression while increasing histone acetyltransferase activity by 3-fold, establishing an acetylated chromatin state that maintains antifibrotic gene expression even after Bucladesine withdrawal [5]. Similarly, Bucladesine-differentiated glioblastoma cells retain global histone H3 lysine 27 acetylation for 14 days, locking in the astrocytic phenotype [9]. This epigenetic memory demonstrates how acute cyclic adenosine monophosphate analog signaling can instigate long-term phenotypic changes through genome-wide chromatin remodeling.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6